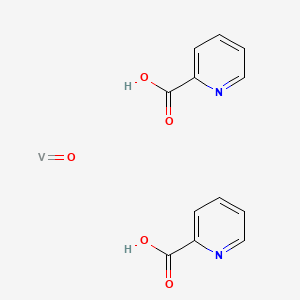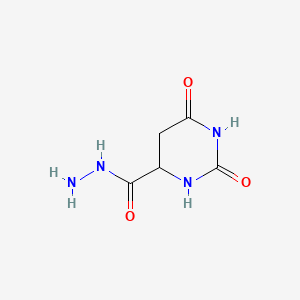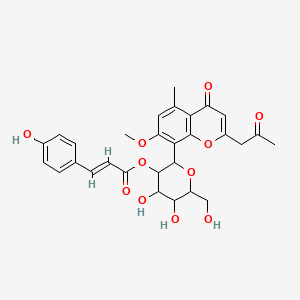
oxovanadium;pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxovanadium;pyridine-2-carboxylic acid is a coordination compound that involves oxovanadium (IV) and pyridine-2-carboxylic acid, also known as picolinic acid. This compound is of significant interest due to its potential applications in various fields, including catalysis, medicine, and material science. The unique properties of oxovanadium complexes, such as their redox behavior and coordination chemistry, make them valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxovanadium;pyridine-2-carboxylic acid typically involves the reaction of vanadyl sulfate or vanadyl acetylacetonate with pyridine-2-carboxylic acid. The reaction is usually carried out in an aqueous or methanolic solution under controlled temperature conditions. For instance, the reaction of vanadyl sulfate pentahydrate with pyridine-2-carboxylic acid in methanol can yield the desired oxovanadium complex .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as crystallization, purification, and characterization to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxovanadium;pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Coordination Reactions: The compound can form coordination complexes with other ligands, such as water, methanol, or other donor molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used to oxidize oxovanadium (IV) to dioxovanadium (V).
Solvents: Methanol, ethanol, and water are commonly used solvents in the synthesis and reactions of oxovanadium complexes.
Major Products Formed
Dioxovanadium Complexes: Oxidation reactions typically yield dioxovanadium (V) complexes.
Coordination Complexes: Various coordination complexes can be formed depending on the ligands involved in the reaction.
Wissenschaftliche Forschungsanwendungen
Oxovanadium;pyridine-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of oxovanadium;pyridine-2-carboxylic acid involves its redox behavior and coordination chemistry. The compound can undergo oxidation and reduction reactions, which are crucial for its catalytic and biological activities. In biological systems, oxovanadium complexes can mimic insulin by interacting with cellular pathways involved in glucose metabolism . The coordination of pyridine-2-carboxylic acid to vanadium enhances the stability and reactivity of the complex, facilitating its interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pyridine-2-carboxylato)oxovanadium(IV): This compound has a similar coordination structure but differs in its reactivity and applications.
Vanadyl Acetylacetonate: Another oxovanadium complex with different ligands, used in various catalytic and material science applications.
Uniqueness
Oxovanadium;pyridine-2-carboxylic acid is unique due to its specific coordination with pyridine-2-carboxylic acid, which imparts distinct redox properties and stability. This uniqueness makes it particularly valuable in catalysis and medical research, where precise control over redox behavior is essential.
Eigenschaften
Molekularformel |
C12H10N2O5V |
|---|---|
Molekulargewicht |
313.16 g/mol |
IUPAC-Name |
oxovanadium;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);; |
InChI-Schlüssel |
YRISQIRIVKXKBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,5-Dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate](/img/no-structure.png)



![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)


